5-Chloroimidazo[1,2-C]pyrimidine
Overview
Description
5-Chloroimidazo[1,2-C]pyrimidine is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
5-Chloroimidazo[1,2-C]pyrimidine has been identified as a potential antitrypanosomal and antituberculosis agent . It has shown selective activity against kinetoplastid parasites, including Trypanosoma cruzi and T. brucei brucei . It also exhibits significant activity against multidrug-resistant tuberculosis (MDR-TB) .
Mode of Action
It is believed to interact with its targets through nucleophilic additions . The compound’s interaction with its targets leads to changes that inhibit the growth and proliferation of the parasites or bacteria .
Biochemical Pathways
Given its antitrypanosomal and antituberculosis activities, it is likely that it interferes with essential biochemical pathways in these organisms, leading to their death .
Pharmacokinetics
It has been suggested that the compound has good microsomal stability , which could potentially impact its bioavailability and efficacy.
Result of Action
The result of this compound’s action is the inhibition of the growth and proliferation of the targeted organisms . This leads to a reduction in the severity of the diseases caused by these organisms.
Biochemical Analysis
Biochemical Properties
It is known that imidazopyrimidines, a class of compounds to which 5-Chloroimidazo[1,2-C]pyrimidine belongs, are valuable scaffolds in organic synthesis and pharmaceutical chemistry . They can undergo various chemical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis .
Molecular Mechanism
It is possible that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression, similar to other imidazopyrimidines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroimidazo[1,2-C]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with chloroacetaldehyde in the presence of a base, followed by cyclization to form the desired product . Another approach involves the use of organometallic reagents such as Grignard reagents for nucleophilic additions to the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Chloroimidazo[1,2-C]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups attached to the imidazole or pyrimidine rings .
Scientific Research Applications
5-Chloroimidazo[1,2-C]pyrimidine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It serves as a core structure for the development of drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with similar biological activities.
Imidazo[1,2-b]pyridazine: Known for its potential in medicinal chemistry and similar structural features.
Uniqueness
5-Chloroimidazo[1,2-C]pyrimidine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. This makes it a valuable scaffold for the development of novel therapeutic agents .
Properties
IUPAC Name |
5-chloroimidazo[1,2-c]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-9-2-1-5-8-3-4-10(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBUAPPCTMEOSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N2C1=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680988 | |
Record name | 5-Chloroimidazo[1,2-c]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208086-02-5 | |
Record name | 5-Chloroimidazo[1,2-c]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloroimidazo[1,2-c]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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